molecular formula C24H30N2O3S B3553371 3-(4-tert-butylphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide

3-(4-tert-butylphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide

Cat. No. B3553371
M. Wt: 426.6 g/mol
InChI Key: KPKBOJSPSLKAKH-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-tert-butylphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide” is a complex organic molecule. It contains a tert-butylphenyl group, a piperidinylsulfonyl group, and an acrylamide group. The tert-butylphenyl group is a common motif in organic chemistry and is known for its bulky nature and ability to stabilize reactive intermediates . The piperidinyl group is a common structural element in many pharmaceuticals and is known for its basicity and ability to engage in hydrogen bonding . Acrylamides are a type of compound that can participate in various chemical reactions, particularly polymerization .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The tert-butylphenyl group would likely introduce a degree of sterical hindrance, while the piperidinylsulfonyl group could potentially engage in hydrogen bonding or other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its various functional groups. For example, the presence of the acrylamide group could make the compound polar and potentially capable of participating in hydrogen bonding .

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c1-24(2,3)20-10-7-19(8-11-20)9-16-23(27)25-21-12-14-22(15-13-21)30(28,29)26-17-5-4-6-18-26/h7-16H,4-6,17-18H2,1-3H3,(H,25,27)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKBOJSPSLKAKH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-tert-butylphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide
Reactant of Route 2
Reactant of Route 2
3-(4-tert-butylphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide
Reactant of Route 3
Reactant of Route 3
3-(4-tert-butylphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide
Reactant of Route 4
Reactant of Route 4
3-(4-tert-butylphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide
Reactant of Route 5
Reactant of Route 5
3-(4-tert-butylphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide
Reactant of Route 6
Reactant of Route 6
3-(4-tert-butylphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.